molecular formula C20H24N2O4S B6363234 2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid CAS No. 1253527-71-7

2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid

Cat. No.: B6363234
CAS No.: 1253527-71-7
M. Wt: 388.5 g/mol
InChI Key: WOLJXWFXXYEEEC-UHFFFAOYSA-N
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Description

2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine can be synthesized through the reaction of ethylenediamine with diethylene glycol. The benzenesulfonyl group is introduced via sulfonation of benzene, followed by the attachment of the phenylethyl group through a Friedel-Crafts alkylation reaction. The final step involves the acylation of the piperazine ring with chloroacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and alkylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can act as a scaffold, allowing the compound to bind to multiple targets simultaneously. This multi-target binding can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}propionic acid: Similar structure but with a propionic acid group instead of acetic acid.

    2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}butyric acid: Similar structure but with a butyric acid group instead of acetic acid.

Uniqueness

2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid is unique due to its specific combination of functional groups, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[2-(benzenesulfonyl)-1-phenylethyl]piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(24)15-21-11-13-22(14-12-21)19(17-7-3-1-4-8-17)16-27(25,26)18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLJXWFXXYEEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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